N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2S/c12-7-3-4-9(13-6-7)14-11(18)15-10(16)8-2-1-5-17-8/h1-6H,(H2,13,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUPFPBHYRFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400809 | |
| Record name | STK034221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-91-3 | |
| Record name | STK034221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 5-bromopyridine-2-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Complexation: It can form complexes with metals like copper, nickel, and cobalt by reacting with their salts in the presence of a base.
Scientific Research Applications
Medicinal Chemistry
N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide has been explored for its potential therapeutic properties:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, metal complexes formed with this ligand have shown enhanced anticancer activities due to their ability to interact with DNA, leading to apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. Its structural features allow it to bind effectively to enzyme active sites, thus modulating their activity .
Material Science
In the realm of materials science, this compound has potential applications in the development of new materials:
- Synthesis of Metal Complexes : The compound can form stable complexes with transition metals (e.g., Co(II), Ni(II), Cu(II)), which are useful in catalysis and as functional materials in electronics . These complexes exhibit unique thermal and electronic properties that can be harnessed for various industrial applications.
Agricultural Applications
The compound's derivatives have been explored for use as agrochemicals:
- Pesticide Development : Research indicates that this compound can serve as an intermediate in the synthesis of novel pesticides. Its ability to interact with biological systems makes it a candidate for developing effective agricultural chemicals.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that can interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Properties of Selected Thiourea Derivatives
Key Observations:
- Core Structure Influence : Replacing the furan-2-carboxamide core with thiophene-2-carboxamide (as in the thiophene analog) increases melting points (244–246°C vs. ~200°C for many furan analogs), likely due to enhanced sulfur-mediated intermolecular interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., bromine in the target compound) reduce synthetic yields compared to electron-donating groups. For example, N-(4-bromophenyl)furan-2-carboxamide achieves a 94% yield due to optimized Suzuki-Miyaura cross-coupling conditions, whereas nitro-substituted analogs yield only 50–79% .
- In contrast, hydroxyl-substituted analogs (e.g., N-(4-hydroxyphenyl)carbamothioyl)furan-2-carboxamide) exhibit antioxidant activity due to radical-scavenging phenolic groups .
Pharmacological and Functional Comparisons
- Antiviral Activity: Structurally similar compounds, such as N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide, inhibit enterovirus (EV) and rhinovirus (RV) replication by targeting the conserved 2C protein, suggesting that bromine or fluorine substituents on aromatic rings enhance viral protein binding .
- Anticancer Potential: The target compound’s metal complexes are under investigation for cytotoxicity, while analogs like (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide show chemopreventive activity in HCT116 colon cancer cells by modulating lipid metabolism in cancer stem cells .
- Insecticidal Applications: Derivatives such as N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide demonstrate insect growth-regulatory activity, highlighting the versatility of the furan-2-carboxamide scaffold in agrochemical design .
Metal Complexation and Antimicrobial Activity
The target compound forms stable complexes with Cu(II), Ni(II), and Co(II), which exhibit enhanced antimicrobial activity compared to the free ligand.
Structural Insights from Spectroscopy
- FT-IR : The thiourea (-N-C=S) stretch in the target compound appears at ~1250 cm⁻¹, consistent with analogs like N-(benzylcarbamothioyl)furan-2-carboxamide .
- ¹H NMR : The pyridine proton signals in the target compound resonate at δ 8.2–8.5 ppm, distinct from phenyl-substituted analogs (δ 7.3–7.8 ppm) due to deshielding by the bromine atom .
Q & A
Q. Solubility Optimization Table :
| Solvent System | Concentration (mg/mL) | Application |
|---|---|---|
| DMSO:PBS (1:4) | 12.5 ± 0.8 | Cellular assays |
| PEG-400:Water (3:7) | 9.2 ± 0.5 | Pharmacokinetic studies |
| β-Cyclodextrin | 15.3 ± 1.1 | In vivo formulations |
Advanced Note : Co-solvency with Tween-80 (0.1%) enhances membrane permeability .
What crystallization conditions yield high-quality crystals for X-ray analysis?
Methodological Answer:
- Slow Evaporation : Use ethyl acetate/hexane (1:3) at 4°C for 72 hours .
- Vapor Diffusion : Diffuse diethyl ether into a DCM solution (1 mg/mL) .
- Cryoprotection : Soak crystals in Paratone-N before flash-cooling (100 K) .
How can structural derivatives be synthesized to enhance pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute bromine with CF₃ or CN groups to modulate lipophilicity (ClogP 2.1 → 1.8) .
- Ring Modifications : Replace furan with thiophene to alter π-π stacking .
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to improve bioavailability .
What methods assess thermal stability for storage and formulation?
Methodological Answer:
- TGA/DSC : Determine decomposition onset (~210°C) and identify polymorphs .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC .
How can computational modeling guide SAR studies?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrostatic potential maps for bromine’s role in binding .
- Molecular Docking : AutoDock Vina screens against PDB targets (e.g., 3POZ) to prioritize synthetic targets .
- MD Simulations : GROMACS models solvation effects on conformation (10 ns trajectories) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
